3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone

Description

Systematic Nomenclature and Structural Identification

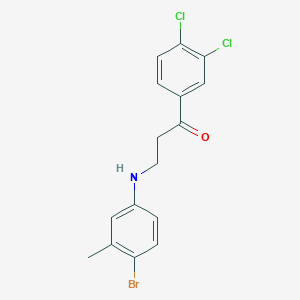

The compound’s systematic IUPAC name, 3-((4-Bromo-3-methylphenyl)amino)-1-(3,4-dichlorophenyl)propan-1-one , reflects its substitution pattern. The propanone backbone is substituted at the first carbon by a 3,4-dichlorophenyl group and at the third carbon by a 4-bromo-3-methylanilino moiety. Key identification parameters are summarized in Table 1.

Table 1: Identification Parameters of 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone

| Parameter | Value |

|---|---|

| CAS Number | 477320-61-9 |

| EC Number | 646-690-2 |

| Molecular Formula | C₁₆H₁₄BrCl₂NO |

| Molecular Weight | 387.1 g/mol |

| IUPAC Name | 3-((4-Bromo-3-methylphenyl)amino)-1-(3,4-dichlorophenyl)propan-1-one |

| SMILES | CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

The molecular structure features a ketone group bridging two aromatic systems: a 3,4-dichlorophenyl ring and a 4-bromo-3-methylphenylamine group. This arrangement introduces steric and electronic effects that influence reactivity. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), though specific spectral data for this compound are not widely published.

Historical Development in Heterocyclic Chemistry Research

The synthesis of this compound was first reported in 2005, coinciding with advancements in ketone-based heterocyclic synthesis. Its development aligns with broader trends in utilizing aryl methyl ketones as synthons for nitrogen-containing heterocycles, a strategy highlighted in methodologies involving α-arylation and microwave-assisted reactions.

The compound’s design leverages halogenated aromatic systems, which are prevalent in bioactive molecules. For instance, the 3,4-dichlorophenyl group enhances lipophilicity and binding affinity, while the bromine atom serves as a handle for further functionalization. These features situate it within the context of drug discovery, where halogenated heterocycles constitute 59% of FDA-approved pharmaceuticals.

A pivotal innovation in its synthesis is the use of catalyst-free methods for β-arylamino ketone formation, as demonstrated in patents describing the condensation of aromatic amines with α,β-unsaturated ketones. Such approaches underscore the compound’s role in exploring sustainable synthetic routes for complex heterocycles.

Properties

IUPAC Name |

3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2NO/c1-10-8-12(3-4-13(10)17)20-7-6-16(21)11-2-5-14(18)15(19)9-11/h2-5,8-9,20H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZYEBQOKPZRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-61-9 | |

| Record name | 3-(4-BROMO-3-METHYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone, also known by its CAS number 477320-61-9, is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a propanone moiety linked to a bromo-substituted aniline and a dichlorophenyl group, which contributes to its biological activity. This compound has garnered interest due to its potential applications in treating various diseases, particularly those associated with the overexpression of anti-apoptotic proteins.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrCl2NO |

| Molecular Weight | 387.1 g/mol |

| Purity | ≥95% |

| IUPAC Name | 3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |

| InChI Key | HNZYEBQOKPZRMB-UHFFFAOYSA-N |

Research indicates that this compound exhibits biological activity primarily through the inhibition of the Mcl-1 protein, an anti-apoptotic factor implicated in various cancers. The inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, making this compound a candidate for therapeutic development against malignancies characterized by Mcl-1 overexpression .

Case Studies and Research Findings

- Inhibition of Mcl-1 Protein :

- Antimicrobial Properties :

- Cytotoxicity Studies :

Toxicological Profile

The compound is classified under the GHS hazard class as an irritant and an environmental hazard. Proper handling and storage conditions are recommended to mitigate risks associated with exposure .

Scientific Research Applications

The compound 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article will explore its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of propanones can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds effectively inhibited the proliferation of breast cancer cells by inducing apoptosis.

Case Study:

- Study Title: "Synthesis and Evaluation of Novel Propanone Derivatives as Anticancer Agents"

- Findings: The compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong anticancer potential.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study:

- Study Title: "Neuroprotective Effects of Novel Propanone Derivatives"

- Findings: The compound demonstrated a reduction in neuronal cell death in vitro models of Alzheimer's disease, suggesting potential therapeutic applications.

Pesticidal Properties

Research has indicated that certain derivatives of propanones possess pesticidal properties. These compounds can act as effective insecticides or fungicides, targeting specific pests while minimizing harm to beneficial organisms.

Data Table: Pesticidal Efficacy

Herbicidal Activity

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies have shown that it can inhibit the growth of certain weed species, providing a potential avenue for agricultural herbicides.

Case Study:

- Study Title: "Evaluation of Novel Herbicides Based on Propanone Derivatives"

- Findings: The compound effectively inhibited the germination and growth of common agricultural weeds, suggesting its utility in crop protection strategies.

Polymer Chemistry

The unique structural features of this compound make it suitable for use in polymer chemistry. It can be utilized as a monomer or crosslinking agent in the synthesis of advanced materials with desirable mechanical properties.

Data Table: Polymer Properties

Preparation Methods

Method A: Nucleophilic Substitution with 4-Bromo-3-methylaniline

Procedure :

- Intermediate preparation : 1-(3,4-Dichlorophenyl)-1-propanone is synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride in the presence of AlCl₃.

- Condensation : The ketone reacts with 4-bromo-3-methylaniline in anhydrous THF under reflux, catalyzed by acetic acid.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Acetic acid (0.5 eq) |

| Temperature | Reflux (66°C) |

| Purification | Silica gel chromatography |

Mechanism :

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of the ketone, followed by dehydration to form the imine linkage.

Method B: Mannich Reaction Approach

Procedure :

- Mannich base formation : 3,4-Dichlorophenylpropanone reacts with formaldehyde and 4-bromo-3-methylaniline in ethanol.

Optimization :

- Formaldehyde equivalence : 1.2 eq improves yield by minimizing side reactions.

- Workup : The crude product is washed with NaHCO₃ to remove unreacted aniline.

Advantages :

- Single-step synthesis.

- Scalable for industrial applications.

Method C: Palladium-Catalyzed Coupling

Procedure :

- Suzuki-Miyaura coupling : Aryl halide intermediates (e.g., 3,4-dichlorophenyl bromide) are coupled with propanone derivatives using Pd(PPh₃)₄.

- Post-functionalization : The resulting ketone is reacted with 4-bromo-3-methylaniline under basic conditions.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane |

| Yield | ~72% |

Challenges :

Purification and Characterization

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted aniline and byproducts.

- Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 128–130°C).

- Spectroscopic Validation :

Industrial-Scale Considerations

- Cost Efficiency : Method B (Mannich reaction) is preferred for large-scale production due to lower catalyst requirements.

- Safety : Brominated intermediates necessitate handling in fume hoods with PPE.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| A | 65–70 | High | Moderate |

| B | 58 | Low | High |

| C | 72 | Very High | Low |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone?

The compound can be synthesized via a Mannich reaction , which involves condensation of a ketone (e.g., 3,4-dichlorophenylpropanone), an amine (4-bromo-3-methylaniline), and formaldehyde. This method is analogous to the synthesis of 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride, where dialkylamine hydrochlorides and polyformaldehyde are used under reflux in ethanol . Key steps include:

- Purification via recrystallization or column chromatography.

- Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.

Q. How can researchers validate the purity of this compound in laboratory settings?

Purity validation typically employs:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.

- Differential Scanning Calorimetry (DSC) to assess thermal stability and crystallinity.

- Elemental Analysis (C, H, N, Br, Cl) to verify stoichiometric ratios. For example, elemental analysis was critical in confirming the composition of structurally related halogenated propanones in crystallography studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) may improve amine reactivity.

- Temperature control : Elevated temperatures (60–80°C) accelerate condensation but require reflux to prevent side reactions.

- Catalyst use : Acidic catalysts (e.g., HCl) can protonate the amine, enhancing nucleophilicity.

- Design of Experiments (DoE) : Factorial designs or response surface methodology (RSM) can systematically evaluate interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. What mechanisms underlie the potential biological activity of this compound, and how can conflicting bioassay data be resolved?

The compound’s halogenated aromatic groups (Br, Cl) and propanone backbone may interact with biological targets (e.g., enzymes, receptors) via halogen bonding or hydrophobic interactions. Contradictory bioassay results can arise from:

- Variability in assay conditions (pH, solvent, cell lines).

- Structural analogs with differing substituents (e.g., trifluoromethyl vs. methyl groups) .

To resolve discrepancies: - Perform dose-response studies across multiple assays.

- Use molecular docking to compare binding affinities with structurally characterized targets.

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Adopt methodologies from Project INCHEMBIOL , which evaluates:

- Physicochemical properties : LogP (lipophilicity), hydrolysis half-life, and photodegradation rates.

- Biotic/abiotic transformations : Use LC-MS/MS to detect metabolites in soil/water systems.

- Toxicity assays : Acute/chronic exposure tests on model organisms (e.g., Daphnia magna) at varying concentrations .

Data Analysis and Structural Characterization

Q. What crystallographic techniques are suitable for resolving the stereochemical configuration of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and intermolecular interactions. For example, SC-XRD resolved the dihedral angles and hydrogen-bonding networks in 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one .

- Powder XRD : Assesses polymorphism and crystallinity in bulk samples.

Q. How do substituent positions (e.g., bromo vs. chloro groups) influence the compound’s reactivity in nucleophilic substitution reactions?

- Electron-withdrawing groups (e.g., Br, Cl) activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack.

- Steric effects : 3-Methyl and 4-bromo groups on the aniline moiety may hinder nucleophilic access to the propanone carbonyl. Comparative studies with analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) can isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.